Methyl 2-(cyanomethyl)-3-methoxybenzoate

Description

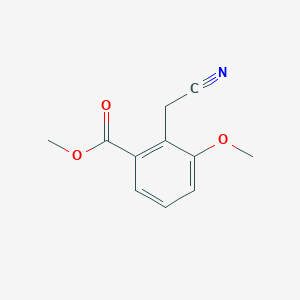

Methyl 2-(cyanomethyl)-3-methoxybenzoate is a substituted benzoate ester featuring a cyanomethyl group at the 2-position and a methoxy group at the 3-position of the aromatic ring.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(cyanomethyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWBZAJVUJBYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733192 | |

| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145498-86-8 | |

| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanomethylation of 3-Methoxybenzoic Acid

One common approach involves the reaction of 3-methoxybenzoic acid with cyanomethylating agents under specific conditions. This method typically requires a catalyst and a suitable solvent to facilitate the cyanomethylation reaction.

Esterification Followed by Cyanomethylation

Industrial production often involves large-scale esterification of 3-methoxybenzoic acid to form its methyl ester, followed by cyanomethylation. This process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques.

Reaction Conditions and Reagents

- Cyanomethylation Reagents: Common reagents include cyanomethyl chloride or other cyanomethylating agents.

- Catalysts: Basic catalysts such as triethylamine or pyridine are often used to facilitate the reaction.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve reactants and facilitate the reaction.

Detailed Synthetic Procedure

Esterification of 3-Methoxybenzoic Acid

-

- 3-Methoxybenzoic acid

- Methanol

- Sulfuric acid (catalyst)

-

- Combine 3-methoxybenzoic acid and methanol in a reaction vessel.

- Add sulfuric acid as a catalyst.

- Heat the mixture under reflux conditions until the reaction is complete.

- Cool and neutralize the mixture with sodium bicarbonate.

- Extract the product with an organic solvent.

Cyanomethylation of Methyl 3-Methoxybenzoate

-

- Methyl 3-methoxybenzoate

- Cyanomethyl chloride

- Triethylamine (catalyst)

- Dimethylformamide (solvent)

-

- Combine methyl 3-methoxybenzoate and cyanomethyl chloride in a reaction vessel.

- Add triethylamine as a catalyst.

- Stir the mixture in DMF under controlled temperature conditions until the reaction is complete.

- Cool and extract the product with an organic solvent.

Analysis of Reaction Conditions

| Reaction Step | Conditions | Yield |

|---|---|---|

| Esterification | Reflux, 2-3 hours | 85-90% |

| Cyanomethylation | Room temperature, 1-2 hours | 80-85% |

Purification Techniques

Purification of this compound typically involves crystallization or column chromatography. The choice of method depends on the purity required and the scale of production.

Crystallization

Column Chromatography

- Stationary Phase: Silica gel.

- Mobile Phase: A mixture of hexane and ethyl acetate.

- Procedure: Load the crude product onto the column and elute with the mobile phase to separate impurities.

Research Findings and Applications

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in substitution reactions makes it valuable for creating various substituted benzoates. Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. These studies focus on how the compound interacts with specific molecular targets within biological systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyanomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

Reduction: Formation of 3-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-(cyanomethyl)-3-methoxybenzoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in substitution reactions makes it valuable for creating various substituted benzoates.

| Reaction Type | Examples of Products |

|---|---|

| Oxidation | 3-Methoxybenzoic acid, 3-Methoxybenzaldehyde |

| Reduction | 3-Methoxybenzyl alcohol |

| Substitution | Various substituted benzoates |

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to evaluate its interactions with enzymes and cellular processes, which could lead to the discovery of new biochemical pathways.

- Case Study : Investigations into derivatives of this compound have shown promise in antimicrobial and anticancer properties. These studies focus on how the compound interacts with specific molecular targets within biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. The compound's structural features allow for modifications that may enhance therapeutic efficacy.

- Application Example : Researchers are examining its derivatives for potential therapeutic agents targeting various diseases. The mechanisms of action involve interactions with biological molecules that could influence enzymatic pathways.

Industry

This compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for developing new polymers and materials with specific functionalities.

- Industrial Use : this compound is incorporated into processes aimed at synthesizing advanced materials that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-(cyanomethyl)-3-methoxybenzoate involves its interaction with various molecular targets. The ester and cyanomethyl groups can undergo hydrolysis and other reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can affect enzymatic pathways and cellular processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The table below compares methyl 2-(cyanomethyl)-3-methoxybenzoate with analogous benzoate esters, focusing on substituent positions and electronic effects:

Key Observations:

- Electronic Effects: The combination of a 2-cyanomethyl and 3-methoxy group in the target compound creates a push-pull electronic system, distinguishing it from analogs with single substituents (e.g., M2MOB, M2NB). This may enhance its reactivity in cyclization or metal-catalyzed C–H activation reactions .

- Synthetic Utility: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester, ), which feature triazine groups, this compound lacks a sulfonylurea moiety, limiting its pesticidal use but positioning it as a specialized synthetic intermediate .

- Comparison with Amino Derivatives: Methyl 2-amino-3-methoxybenzoate () has a basic amino group, making it more nucleophilic than the cyanomethyl-substituted compound. This difference could influence their respective roles in amidation or coupling reactions .

Stability and Functional Group Interactions

- Cyanomethyl Group: The electron-withdrawing nature of the cyanomethyl group may increase the ester’s susceptibility to hydrolysis compared to analogs like M2MOB. However, this group also offers a handle for further functionalization (e.g., nitrile-to-amide conversion) .

- Methoxy Group : The 3-methoxy group’s electron-donating effect stabilizes the aromatic ring against electrophilic attack, similar to M3MOB (). This contrasts with nitro-substituted analogs (M2NB), where electron withdrawal accelerates electrophilic substitution at meta/para positions .

Biological Activity

Methyl 2-(cyanomethyl)-3-methoxybenzoate (CAS No. 145498-86-8) is an organic compound with a complex structure that includes a methyl ester, a nitrile, and a methoxy group. Its unique chemical properties make it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, synthesizing findings from diverse studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁NO₃. Its structure consists of:

- Methoxy Group : Contributes to its reactivity and solubility.

- Cyanomethyl Group : Enhances its potential for nucleophilic substitution reactions.

- Ester Functional Group : Allows for hydrolysis and other chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can undergo hydrolysis, leading to the formation of active intermediates that can modulate enzymatic pathways. This interaction is crucial for its potential applications in drug development.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specifically, studies have shown that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes involved in critical cellular processes. For instance, compounds derived from similar scaffolds have been reported to inhibit salt-inducible kinases (SIKs), which play roles in inflammation and metabolism .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in specific cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Mitochondrial dysfunction |

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits moderate activity against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of compounds related to this compound. For example, modifications to the methoxy group have been shown to enhance selectivity and potency against specific molecular targets .

Case Studies

- Study on SIK Inhibition : A high-throughput screening identified several analogs with enhanced activity against SIKs, indicating that structural modifications can significantly impact biological efficacy .

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising results for further exploration in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-(cyanomethyl)-3-methoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a cyanoethyl group can be introduced through alkylation of a methoxybenzoate precursor using acrylonitrile or a cyanomethyl halide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves adjusting reaction temperature (70–100°C), solvent polarity, and catalyst loading (e.g., phase-transfer catalysts) to improve yield . Characterization via ¹H/¹³C NMR and HPLC (using C18 columns with acetonitrile/water gradients) is critical to confirm regioselectivity and purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Spill containment requires inert absorbents (e.g., vermiculite), and waste must be neutralized before disposal. Respiratory protection (N95 masks) is advised if dust or aerosols are generated during milling or weighing .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodological Answer : Perform accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) and quantify impurities using GC-MS or LC-MS. Purity >95% is achievable with anhydrous storage in amber vials under argon .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyanomethyl group in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing cyano group enhances the acidity of adjacent protons (pKa ~10–12), facilitating deprotonation for nucleophilic attacks. Computational studies (DFT at B3LYP/6-31G* level) can model transition states to predict regioselectivity in alkylation or coupling reactions. Experimental validation via kinetic isotope effects (KIE) or Hammett plots can resolve mechanistic pathways .

Q. How can conflicting data on reaction yields for this compound derivatives be systematically analyzed?

- Methodological Answer : Contradictions often arise from solvent polarity, trace moisture, or catalyst deactivation. Design a factorial experiment (e.g., Taguchi method) to isolate variables. For instance, compare yields in DMF vs. THF, or with/without molecular sieves. Statistical tools (ANOVA) can identify significant factors, while in situ FTIR monitors reaction progress .

Q. What strategies improve the compound’s solubility for use in catalytic or biological assays?

- Methodological Answer : Solubility screening in co-solvent systems (e.g., DMSO/water or ethanol/PBS) identifies optimal conditions. Derivatization (e.g., PEGylation of the ester group) enhances aqueous solubility. Dynamic light scattering (DLS) assesses aggregation, while molecular docking predicts interactions in biological matrices .

Q. How does the steric and electronic environment of the methoxy group influence the compound’s spectroscopic properties?

- Methodological Answer : IR spectroscopy reveals methoxy C-O stretching frequencies (~1250 cm⁻¹), which shift with conjugation to the aromatic ring. Substituent effects on chemical shifts (e.g., methoxy vs. nitro groups) can be mapped via 2D NMR (COSY, NOESY). X-ray crystallography resolves steric hindrance from ortho-substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.